4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-21-10-12-22(13-11-21)17-8-6-16(7-9-17)20-18(23)14-2-4-15(19)5-3-14/h2-9H,10-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVHAASMEZCYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-(4-methylpiperazin-1-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of corresponding nitro or sulfoxide derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Reduction: Reducing agents such as hydrazine hydrate over Raney nickel.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of nitro or sulfoxide derivatives.
Scientific Research Applications
4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antileukemic activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide and related compounds:
Key Research Findings
Kinase Inhibitor Analogues: The target compound shares structural homology with imatinib, a BCR-ABL inhibitor. Imatinib’s 4-methylpiperazine-CH₂ group is critical for solubility, while its pyridinylpyrimidine tail enables ATP-competitive binding . Ponatinib’s ethynyl linker and trifluoromethyl group confer activity against resistant BCR-ABL mutants (e.g., T315I), highlighting how substituent modifications enhance potency .
Antimicrobial Activity :
- Salicylamide derivatives (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide) exhibit potent cytotoxicity against sulfate-reducing bacteria (e.g., Desulfovibrio piger) at 30 µmol/L . While structurally distinct, these compounds underscore the role of halogenation and aromatic substitution in antimicrobial activity.
Synthetic Flexibility :
- The piperazine-phenyl-benzamide scaffold is synthetically versatile. For example, compound C9 () incorporates a benzo[d][1,3]dioxole ring, demonstrating adaptability for diverse target engagement .
Salt Forms and Solubility: Imatinib’s mesylate salt and ponatinib’s hydrochloride salt illustrate the importance of salt selection for bioavailability .
Structure-Activity Relationship (SAR) Insights
- Piperazine Substituents : The 4-methylpiperazine group enhances solubility and membrane permeability, a feature conserved across kinase inhibitors like imatinib and dasatinib .
- Chloro Substituent : The 4-Cl on the benzamide may increase binding affinity through hydrophobic interactions, as seen in Aurora B kinase inhibitors (e.g., 4-(chloromethyl)-N-(3-(4-methyl-1H-imidazol-1-yl)phenyl)benzamide) .
- Linker Modifications : Replacing the methylene linker (e.g., in imatinib) with direct piperazine-phenyl bonding (as in the target compound) could alter conformational flexibility and target selectivity.
Biological Activity
4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, often referred to as compound 1, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H20ClN3O
- CAS Number : 40717-57-5
The presence of the piperazine moiety is significant as it often enhances the pharmacological profile of compounds by improving solubility and bioavailability.
Research indicates that this compound exerts its biological effects primarily through the inhibition of specific protein kinases. The compound has shown potential as an inhibitor of the BCR-ABL tyrosine kinase, which is implicated in chronic myeloid leukemia (CML).
Inhibition of BCR-ABL Kinase
In vitro studies have demonstrated that this compound inhibits BCR-ABL autophosphorylation with an IC50 value in the low nanomolar range. This selectivity for BCR-ABL over other kinases suggests a targeted therapeutic potential for treating CML and other related malignancies .
Anticancer Properties
- Cell Line Studies :
- Selectivity :
Case Studies
A recent study evaluated the efficacy of this compound in vivo using mouse models of CML. The results showed a marked reduction in tumor burden and improved survival rates compared to controls. The study also noted minimal side effects, suggesting a favorable safety profile .
Comparative Analysis with Other Compounds
The following table summarizes the biological activity of this compound compared to other known inhibitors:
| Compound Name | Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | BCR-ABL | 47 - 67 | High (no effect on Ba/F3) |
| AP23464 | BCR-ABL | 12 | Moderate |
| Compound X | Other Kinases | >100 | Low |
Q & A
Q. What are the optimized synthetic routes for 4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves a multi-step process:
Coupling Reaction : React 4-chloro-N-phenylbenzamide derivatives with 4-(4-methylpiperazin-1-yl)aniline under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C for 12–24 hours .
Purification : Use normal-phase chromatography (e.g., silica gel with 10% methanol/0.1% ammonium hydroxide) to isolate the product. Crystallization from diethyl ether or methanol improves purity (reported yields: 45–85%) .
Critical Factors :
- Excess amine (1.5–2 eq) improves coupling efficiency.
- Temperature control minimizes side reactions (e.g., hydrolysis of the benzamide group).
Q. How can structural characterization be performed to confirm the identity of the synthesized compound?
Methodological Answer:
- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions. For example, the methyl group on piperazine appears as a singlet at δ 2.34 ppm in NMR, while the benzamide carbonyl resonates at δ 167.3 ppm in NMR .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., observed m/z 429.1356 for C₂₄H₂₀ClN₅O) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide and piperazine groups) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in bioactivity data across different studies?
Methodological Answer:
- Dose-Response Analysis : Perform IC₅₀ assays under standardized conditions (e.g., 72-hour incubation in HeLa cells) to compare potency variations.
- Off-Target Profiling : Use kinase inhibition panels to identify unintended interactions (e.g., cross-reactivity with dopamine receptors observed in structurally related benzamides) .
- Metabolic Stability Testing : Assess hepatic microsomal stability (e.g., human liver microsomes, NADPH cofactor) to explain discrepancies in in vivo vs. in vitro activity .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with trifluoromethyl or methoxy groups) and compare bioactivity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like bacterial AcpS-PPTase. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical functional groups (e.g., benzamide carbonyl and piperazine nitrogen as hydrogen bond acceptors) .
Q. What experimental designs are suitable for evaluating the compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Stability : Incubate the compound in buffers (pH 2–8) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (e.g., fusion observed at 160–185°C in related analogs) .
- Light Sensitivity : Expose to UV light (254 nm) and quantify photodegradation products using LC-MS .
Q. How can target engagement be validated in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (10 µM, 1 hour), lyse, and heat lysates at 50–70°C. Centrifuge and quantify soluble target protein via Western blot .
- Biolayer Interferometry (BLI) : Immobilize the target enzyme (e.g., AcpS-PPTase) on sensors and measure binding kinetics in real-time .
- RNA Interference (RNAi) : Knock down putative targets (e.g., using siRNA) and assess rescue of the compound’s inhibitory effects .
Data Analysis and Interpretation
Q. How should researchers address low yields in the final amidation step?
Methodological Answer:
- Catalyst Screening : Test coupling agents like HATU or EDCI/HOBt to improve efficiency .
- Solvent Optimization : Replace DMF with THF or DCM to reduce side reactions (e.g., racemization) .
- Reaction Monitoring : Use TLC (ethyl acetate/hexane 1:1) to track reaction progress and terminate before byproduct formation .
Q. What methods are recommended for analyzing enantiomeric purity in chiral analogs?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers (retention time differences ≥2 minutes) .
- Optical Rotation : Measure specific rotation (e.g., [α]²⁵_D = +60.6° for (S,S)-configured analogs) and compare with literature .
- Circular Dichroism (CD) : Analyze Cotton effects near 220 nm to confirm stereochemical integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
